2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Solubility Formulation In Vitro Assays

Researchers requiring precise ortho-fluoro/para-methyl pharmacophore mapping face irreproducible results when substituting simpler analogs. This compound delivers defined steric/electronic properties essential for SAR at monoamine transporters. • Enables direct affinity comparison with unsubstituted & mono-substituted analogs • Primary amine handle for acylation, alkylation, or reductive amination • HCl salt ensures aqueous solubility for in vitro/in vivo assays Reliable supply with verified purity for consistent research outcomes.

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
CAS No. 2680615-76-1
Cat. No. B6604507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride
CAS2680615-76-1
Molecular FormulaC9H13ClFN
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCN)F.Cl
InChIInChI=1S/C9H12FN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H
InChIKeyCUGVVBILTQMMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-4-methylphenyl)ethan-1-amine HCl Procurement Guide


2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride (CAS 2680615-76-1) is a substituted phenethylamine derivative with the molecular formula C9H12FN·HCl and a molecular weight of 189.66 g/mol . The compound features a phenyl ring with a fluorine atom at the 2-position and a methyl group at the 4-position, attached to an ethylamine side chain . This specific substitution pattern imparts distinct physicochemical properties compared to unsubstituted or mono-substituted analogs. The hydrochloride salt form enhances aqueous solubility, making it suitable for a range of in vitro and in vivo research applications .

Hydrochloride salt form supports aqueous formulation for in vitro and in vivo assays
Defined ortho-fluoro, para-methyl substitution pattern for SAR studies
High-purity specification supports reproducible assay data

Differentiation from Phenethylamine Analogs


The precise substitution pattern of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride—with an ortho-fluorine and a para-methyl group on the phenyl ring—directly dictates its unique interaction profile with biological targets. SAR studies across the phenethylamine class demonstrate that even minor changes in halogen position or the addition/removal of a single methyl group can drastically alter receptor affinity, functional activity, and metabolic stability [1]. Substituting this compound with simpler, more readily available analogs like 2-phenethylamine, 4-fluorophenethylamine, or 2-fluorophenethylamine will not recapitulate its specific steric and electronic properties, potentially leading to non-reproducible results or false negative/positive outcomes in target engagement assays [2]. Therefore, direct procurement of this specific compound is essential for research programs that require this defined molecular geometry.

4-Fluorophenethylamine (para-F only) may not recapitulate ortho-F/para-Me steric and electronic profile.
2-Phenethylamine (unsubstituted) lacks both F and Me; transporter interaction context may differ significantly.
2-Fluorophenethylamine (ortho-F only) lacks para-Me; selectivity profile may shift away from target compound.

Key Evidence for Research Procurement


Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of 2-(2-fluoro-4-methylphenyl)ethan-1-amine demonstrates significantly enhanced aqueous solubility compared to its free base counterpart. This property is critical for achieving consistent and accurate dosing in biological assays and for simplifying formulation in both in vitro and in vivo studies . While quantitative solubility data for this specific compound is not publicly available, the well-established principle of salt formation for amines (conversion to HCl salt) reliably increases aqueous solubility by 10- to 100-fold over the free base [1].

Salt-form solubility
Class-level inference
HCl salt
Expected >10-fold increase
Free base
Supports aqueous assay preparation and consistent dosing.
Class-level inference; no compound-specific solubility data available.
Solubility Formulation In Vitro Assays

Ortho-Fluorine Transporter Affinity

The ortho-fluorine substitution on the phenyl ring of phenethylamine derivatives has been shown to significantly impact binding affinity at monoamine transporters (DAT, NET, SERT) compared to unsubstituted, meta-fluoro, or para-fluoro analogs. While direct data for 2-(2-fluoro-4-methylphenyl)ethan-1-amine is not available in public literature, a class-level SAR study on substituted amphetamines demonstrates that para-fluoro substitution (e.g., 4-fluoroamphetamine) yields a Ki of 1.2 µM at SERT, whereas ortho-fluoro substitution on a related phenethylamine scaffold leads to a >10-fold shift in affinity [1]. This indicates that the ortho-fluoro positioning in the target compound is likely to confer a distinct selectivity profile.

Transporter affinity context
Class-level inference
ortho-F (target)
Predicted >10× shift
para-F comparator (Ki 1.2 µM)
May indicate distinct monoamine transporter interaction profile.
Class-level inference; direct binding data unavailable.
Monoamine Transporters Structure-Activity Relationship Receptor Binding

Guaranteed High Purity

The commercially available form of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride from vendors like Calpac Lab is certified at a purity of 99% . In contrast, many closely related research-grade analogs, such as 1-(2-fluoro-4-methylphenyl)ethan-1-amine (CAS 1270514-56-1), are often offered at a lower purity grade (e.g., 95-97%) or without a defined purity specification, introducing variability in experimental outcomes . This high purity ensures minimal interference from impurities, leading to more reliable and reproducible data in sensitive assays.

Purity specification
Supplier specification
99%
Lower impurity interference risk vs. common analogs (95-97%).
Vendor specification; review lot-specific COA.
Purity Analytical Chemistry Quality Control

Research Application Scenarios


Monoamine Transporter SAR

This compound is ideally suited for use as a key probe molecule in SAR campaigns aimed at elucidating the impact of ortho-fluorine and para-methyl substitutions on the binding affinity and functional activity at dopamine, norepinephrine, and serotonin transporters. Its defined substitution pattern allows for direct comparison with unsubstituted, mono-fluoro, and mono-methyl analogs to map critical pharmacophore features [1].

CNS Compound Synthesis Precursor

The primary amine moiety of 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride serves as a versatile handle for further chemical derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to generate libraries of novel compounds with potential activity at G protein-coupled receptors (GPCRs) and other CNS targets . Its high purity ensures that downstream products are of research-grade quality.

Analytical Reference Standard for Forensics

Due to its well-defined structure and high purity, this compound can serve as a reliable analytical reference standard for the development of LC-MS/MS or GC-MS methods. It is particularly valuable for identifying and quantifying structurally similar compounds (e.g., designer drugs or drug metabolites) in biological matrices or seized samples, where the specific 2-fluoro-4-methyl substitution pattern is a key differentiator [2].

Application
Selection Property
Validation Focus
ApplicationMonoamine transporter SAR
Selection PropertyDefined ortho-F, para-Me substitution pattern
Validation FocusTransporter binding selectivity profile
ApplicationCNS compound synthesis precursor
Selection PropertyPrimary amine handle for derivatization
Validation FocusProduct purity and structural identity after synthesis
ApplicationIsomer differentiation reference standard
Selection PropertyHigh purity and defined substitution
Validation FocusChromatographic method for regioisomer resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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